7-Chloronaphthalen-1-ol
Overview
Description
7-Chloronaphthalen-1-ol, also known as 7-chloronaphthalene-1-ol, is a chemical compound with the molecular formula C10H7ClO. It is a white crystalline solid with a melting point of 128-129 °C and a boiling point of 255-256 °C. It is soluble in water, alcohol, and ether, and is slightly soluble in benzene. This compound is used in a variety of laboratory and industrial applications due to its versatile chemical properties.
Scientific Research Applications
Synthesis and Chemical Properties
- 7-Chloronaphthalenes, including 7-Chloronaphthalen-1-ol, can be synthesized from α-tetralones through a process involving chlorination, reduction, and dechlorination steps (Prugh, Deana, & Wiggins, 1989).
Environmental Impact and Toxicity
- Polychlorinated naphthalenes (PCNs), which include various chloronaphthalene derivatives, are recognized as widespread environmental pollutants. They are known for accumulating in biota and can induce toxicity through the aryl hydrocarbon (Ah) receptor-mediated mechanism (Falandysz, 1998).
Physical Chemistry and Material Science Applications
- Research on 1-Chloronaphthalene, a closely related compound, in binary mixtures with various alcohols has provided insights into properties like density, viscosity, and speed of sound. These findings are significant for understanding the behavior of chloronaphthalenes in different solvent environments (Aminabhavi & Patil, 1998).
- The study of liquid 1-chloronaphthalene at 293 K using X-ray diffraction has contributed to understanding the molecular structure and arrangement in liquids, relevant for chloronaphthalene derivatives (Drozdowski, 2000).
Photovoltaic and Solar Cell Research
- In the field of polymer photovoltaic devices, solvent mixtures including 1-chloronaphthalene have been used to prepare polymer films, leading to improved device efficiency due to enhanced crystallinity and reduced series resistance (Chen, Tseng, & Ko, 2008).
Atmospheric Chemistry
- The atmospheric oxidation mechanism of 1-chloronaphthalene, a compound structurally similar to this compound, has been studied using density functional theory, highlighting its environmental impact and behavior in atmospheric conditions (Cui et al., 2018).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s possible that it may interact with its targets in a similar manner to other naphthalene derivatives, but this is purely speculative without further studies .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be BBB permeant . The compound’s lipophilicity (Log Po/w) is predicted to be 1.95 (iLOGP), 2.92 (XLOGP3), 3.2 (WLOGP), 3.1 (MLOGP), and 3.13 (SILICOS-IT), with a consensus Log Po/w of 2.86 . These properties may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 7-Chloronaphthalen-1-ol’s action are currently unknown. Given the lack of specific research on this compound, it’s difficult to predict its precise effects .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
properties
IUPAC Name |
7-chloronaphthalen-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQNWWDBCZCCOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50528860 | |
Record name | 7-Chloronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50528860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56820-58-7 | |
Record name | 7-Chloronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50528860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.